N~2~-benzyl-N~1~-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzyl and chlorobenzyl groups could potentially be introduced through nucleophilic substitution reactions . The fluorophenylsulfonyl group might be introduced through a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and chlorobenzyl groups are aromatic and would contribute to the overall stability of the molecule . The fluorophenylsulfonyl group would likely have a strong influence on the compound’s reactivity due to the presence of the highly electronegative fluorine atom .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the benzyl and chlorobenzyl groups could potentially undergo electrophilic aromatic substitution reactions . The fluorophenylsulfonyl group might also participate in various reactions due to the presence of the sulfonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the aromatic benzyl and chlorobenzyl groups could potentially increase the compound’s stability and influence its solubility in various solvents .Properties
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[(2-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c23-21-9-5-4-8-18(21)14-25-22(27)16-26(15-17-6-2-1-3-7-17)30(28,29)20-12-10-19(24)11-13-20/h1-13H,14-16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOJMPVTAOJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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